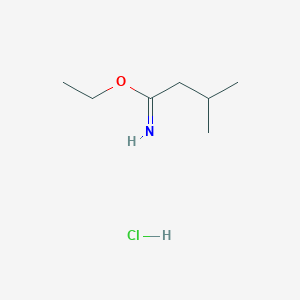

Ethyl 3-methylbutanecarboximidate hydrochloride

Vue d'ensemble

Description

Ethyl 3-methylbutanecarboximidate hydrochloride: is an organic compound with the molecular formula C₇H₁₆ClNO. It is commonly used in various chemical reactions and research applications due to its unique properties. This compound is often utilized in the synthesis of other chemical compounds and has significant importance in the field of organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-methylbutanecarboximidate hydrochloride can be synthesized through the reaction of ethyl 3-methylbutanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The final product is often obtained through crystallization and drying processes to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Ethyl 3-methylbutanecarboximidate hydrochloride can undergo oxidation reactions to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted imidates or amidines.

Applications De Recherche Scientifique

Applications in Scientific Research

1. Organic Chemistry:

- Intermediate in Synthesis: Ethyl 3-methylbutanecarboximidate hydrochloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form new chemical bonds makes it essential for creating complex molecules.

- Reagent for Carbonyl Activation: The compound serves as a reagent for activating carbonyl groups, facilitating reactions that lead to the formation of amides and other derivatives.

2. Biological Applications:

- Modification of Biomolecules: In biological research, this compound is utilized to modify biomolecules such as proteins and nucleic acids. This modification is crucial for studying biological processes and developing therapeutic agents.

- Crosslinking Agents: It can also be employed as a crosslinking agent in the preparation of immunoconjugates, which are vital for targeted drug delivery systems in cancer therapy .

3. Industrial Applications:

- Production of Specialty Chemicals: this compound is used in the production of specialty chemicals, where it acts as a reagent in various industrial processes, enhancing efficiency and yield.

- Catalyst Role: The compound may also play a role as a catalyst in certain reactions, promoting desired chemical transformations while minimizing by-products.

Mécanisme D'action

The mechanism of action of ethyl 3-methylbutanecarboximidate hydrochloride involves its ability to act as an electrophile in chemical reactions. The imidate group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Ethyl 3-methylbutanoate: A precursor in the synthesis of ethyl 3-methylbutanecarboximidate hydrochloride.

Hydroxylamine hydrochloride: Used in the synthesis of the compound.

Ethyl 3-methylbutanamide: A related compound with similar structural features.

Uniqueness: this compound is unique due to its imidate functional group, which imparts distinct reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Activité Biologique

Ethyl 3-methylbutanecarboximidate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesized derivatives, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways that typically involve the reaction of ethyl 3-methylbutanoate with appropriate amines under acidic conditions. The synthesis process can be optimized to yield high purity and yield, which is crucial for subsequent biological evaluations.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : Its derivatives have shown potential antibacterial activity, making it a candidate for further investigation in infectious disease treatment.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and bacterial proliferation.

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The compound demonstrated an IC50 value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent.

-

Antibacterial Effects :

- In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics.

-

Enzyme Inhibition Studies :

- Molecular docking studies revealed that this compound binds effectively to the active sites of enzymes such as cyclooxygenases (COX-1 and COX-2), suggesting its potential role as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Induction of Apoptosis : The compound appears to initiate programmed cell death in cancer cells through mitochondrial pathways.

- Disruption of Bacterial Cell Wall Synthesis : Its antibacterial properties may stem from interference with the synthesis of critical components in bacterial cell walls.

- Inhibition of Pro-inflammatory Cytokines : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators, providing therapeutic benefits in inflammatory diseases.

Propriétés

IUPAC Name |

ethyl 3-methylbutanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-4-9-7(8)5-6(2)3;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVSYMXTFJYMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.